molecular formula C5H4ClNO2S B1460878 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde CAS No. 866329-04-6

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B1460878
CAS No.: 866329-04-6
M. Wt: 177.61 g/mol
InChI Key: HHDKPSRVCUZBRQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde (CAS: 866329-04-6) is a heterocyclic aldehyde with a thiazole backbone substituted with methoxy and chlorine groups at positions 2 and 4, respectively. It serves as a critical intermediate in organic synthesis, particularly for constructing push-pull chromophores and bioactive molecules . Its reactive aldehyde group enables diverse functionalization, making it valuable in materials science and pharmaceuticals.

Properties

IUPAC Name

4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c1-9-5-7-4(6)3(2-8)10-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDKPSRVCUZBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(S1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Industrial Methodology Features:

  • Reduction of Ester Precursors: The reduction of thiazole carboxylate esters to hydroxymethyl intermediates using sodium borohydride in the presence of aluminum chloride (AlCl3) has been demonstrated as a safer and more controllable alternative to hazardous reagents like lithium aluminum hydride (LiAlH4).

  • Oxidation to Aldehyde: The hydroxymethyl intermediate is subsequently oxidized to the aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC), sodium hypochlorite (NaOCl) with potassium bromide (KBr) in the presence of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy free radical), or Jones reagent (CrO3/H2SO4).

  • Reaction Conditions: These transformations are typically conducted in solvents like dichloromethane, ethyl acetate for oxidation, and tetrahydrofuran (THF), monoglyme, or diglyme for reduction, with temperature control ranging from -20°C to 90°C to optimize yield and purity.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents & Conditions Notes
1 Reduction Sodium borohydride + AlCl3, solvent (THF/monoglyme), -20°C to 90°C Converts ester to hydroxymethyl derivative; safer alternative to LiAlH4
2 Oxidation PCC or NaOCl/KBr + TEMPO, solvent (DCM/ethyl acetate), room temp Converts hydroxymethyl to aldehyde; mild oxidizing conditions
3 Work-up & Purification pH adjustment with NaOH, extraction with THF, charcoal treatment, distillation Achieves high purity (97-99% by HPLC)

Research Findings and Optimization

  • The use of sodium borohydride with AlCl3 allows controlled hydrogen evolution, making the reduction step safer and scalable.
  • Oxidation with NaOCl/KBr in the presence of TEMPO is preferred for its selectivity and mildness, avoiding over-oxidation to carboxylic acids.
  • Temperature control and solvent choice critically influence yield and purity, with optimized processes achieving yields around 55-60 g per batch with 97-98% purity by HPLC.
  • The process avoids highly corrosive and hazardous reagents such as POCl3 and LiAlH4, improving industrial viability.

Comparative Analysis with Related Compounds

Feature This compound 4-Methyl-thiazole-5-carbaldehyde (Reference)
Starting Material Thiazole derivatives with chloro and methoxy groups Methyl-substituted thiazole esters
Reduction Agent Sodium borohydride + AlCl3 Same
Oxidation Agent PCC, NaOCl/KBr + TEMPO Same
Reaction Temperature Range -20°C to 90°C Similar
Purity Achieved (HPLC) 97-99% 97-98%
Industrial Safety Considerations Avoids POCl3 and LiAlH4, safer hydrogen evolution Same

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H4_4ClN\O2_2S
  • SMILES : COC1=NC(=C(S1)C=O)Cl
  • InChI : InChI=1S/C5H4ClNO2S/c1-9-5-7-4(6)3(2-8)10-5/h2H,1H3

Medicinal Chemistry

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde serves as a crucial building block for synthesizing various bioactive molecules. Its derivatives have shown potential in the development of:

  • Antimicrobial agents : Compounds derived from this thiazole have exhibited activity against bacterial strains.
  • Antifungal agents : Studies indicate efficacy against fungal infections.
  • Anticancer agents : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a mechanism involving apoptosis induction.

Biological Studies

In biological research, this compound is employed to investigate enzyme inhibition and protein-ligand interactions. Its reactivity allows it to form covalent bonds with nucleophilic sites on proteins, which is critical for studying:

  • Enzymatic pathways : Understanding how these compounds interact with enzymes can lead to insights into metabolic processes.
  • Drug design : The ability to modify the compound opens pathways for creating targeted therapies.

Materials Science

The compound's unique electronic properties make it suitable for developing novel materials. Applications include:

  • Organic semiconductors : Its structural characteristics allow it to be integrated into organic electronic devices.
  • Sensors : The compound can be utilized in sensor technology due to its reactivity and ability to form stable complexes.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that specific modifications to the thiazole ring enhanced activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Efficacy

A recent investigation focused on the anticancer potential of this compound's derivatives. The study revealed that certain analogs induced apoptosis in human breast cancer cells through mitochondrial pathways. This finding was pivotal in understanding the compound's mechanism and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring may also interact with specific receptors or enzymes, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Structural Comparison

The structural diversity of thiazole derivatives arises from substitutions at positions 2, 4, and 3. Below is a comparison of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features
4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde -OCH₃ (2), -Cl (4) C₅H₄ClNO₂S 193.61 Methoxy and chlorine substituents enhance electron modulation
4-Chloro-2-(1-pyrrolidino)-5-thiazolecarboxaldehyde -Pyrrolidino (2), -Cl (4) C₈H₉ClN₂OS 224.68 Pyrrolidino group introduces steric bulk and basicity
4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde -S-Ph (2), -Cl (4) C₁₀H₆ClNOS₂ 255.74 Phenylsulfanyl group increases lipophilicity
2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde -Br (2), -Cl (4) C₄HBrClNOS 241.47 Bromine substitution alters electronic properties
4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde -O (2), -Cl (4) C₅H₃ClNO₂S 187.61 Oxo group introduces hydrogen-bonding potential

Key Observations :

  • Methoxy and pyrrolidino groups enhance electron-donating capacity, while bromine and phenylsulfanyl groups increase steric hindrance and lipophilicity.
  • The oxo derivative () forms a dihydrothiazole ring, reducing aromaticity but increasing polarity.

Physicochemical Properties

Compound Name Solubility Melting Point (°C) Stability Notes
This compound Soluble in polar organic solvents (e.g., DMSO, ethanol) Not reported Stable under inert conditions
4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde Low water solubility; soluble in ethanol, DMSO 90–93 Sensitive to hydrolysis due to oxo group
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Insoluble in water; soluble in chloroform Not reported High thermal stability due to aromatic benzothiazole core

Key Observations :

  • Solubility correlates with substituent polarity. Methoxy and oxo groups improve solubility in polar solvents.
  • Benzothiazole derivatives (e.g., ) exhibit higher thermal stability compared to monocyclic thiazoles.
Optical and Electronic Materials
  • This compound is used to synthesize styryl chromophores via Knoevenagel condensation.
  • 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride () serves as a precursor for fluorescent probes due to its π-conjugated system.
Pharmaceuticals and Bioactive Molecules
  • CITCO (6-(4-chlorophenyl)imidazo[2,1-b]1,3-thiazole-5-carbaldehyde oxime), a derivative from , is a potent constitutive androstane receptor (CAR) activator used in metabolic studies.
  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () shows antimicrobial and anticancer activities, attributed to its planar structure and electron-rich substituents .

Substituent Effects on Reactivity and Function

Substituent Electronic Effect Impact on Reactivity/Applications
Methoxy (-OCH₃) Electron-donating Enhances push-pull character in chromophores
Pyrrolidino Strongly electron-donating Improves solubility and catalyst binding
Phenylsulfanyl (-SPh) Electron-withdrawing (via conjugation) Increases stability in radical reactions
Bromine (-Br) Electron-withdrawing Facilitates nucleophilic substitution

Biological Activity

Overview

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C_5H_4ClNO_2S. Its structure includes a thiazole ring with a chloro group at the 4-position, a methoxy group at the 2-position, and an aldehyde group at the 5-position. This compound has garnered interest due to its potential biological activities and applications in organic synthesis.

Thiazole derivatives, including this compound, exhibit diverse biological activities through various mechanisms:

  • Binding Interactions : The compound binds to specific biomolecules such as enzymes and proteins, leading to enzyme inhibition or activation. This interaction can modulate gene expression and influence cellular functions.
  • Cell Signaling Modulation : It influences cell signaling pathways, affecting processes like proliferation and apoptosis. Research indicates that it can induce changes in gene expression that impact cellular metabolism.
  • Biochemical Pathways : The compound is involved in multiple biochemical pathways, which require further investigation to fully elucidate its effects.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research has indicated that thiazole derivatives possess significant antimicrobial properties. For instance:

  • Antibacterial Effects : The compound has shown activity against various bacterial strains, contributing to its potential use as an antimicrobial agent .
  • Antifungal Properties : Similar thiazole compounds have demonstrated antifungal activity, suggesting a broader spectrum of action within microbial inhibition.

Antitumor Activity

Studies have indicated that compounds within the thiazole family may exhibit cytotoxic effects against cancer cells:

  • Cytotoxicity : Thiazole derivatives have been reported to induce apoptosis in cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Anticonvulsant Activity

Some thiazole derivatives have been evaluated for their anticonvulsant properties:

  • Seizure Protection : Certain analogues have demonstrated significant anticonvulsant activity in animal models, indicating potential therapeutic applications for seizure disorders .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its bioavailability and therapeutic efficacy:

  • Dosage Effects : Research indicates that lower doses can modulate biochemical pathways effectively without significant toxicity; however, higher doses may lead to adverse effects such as cellular damage and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activities of thiazole derivatives:

StudyFindings
MDPI Review (2022)Highlighted various thiazole compounds with significant antimicrobial and anticancer activities; specific focus on structure-activity relationships (SAR) .
PMC Article (2009)Discussed the synthesis of thiazole derivatives and their potential as novel therapeutic agents with diverse biological activities .
Smolecule Analysis (2023)Evaluated structural similarities among thiazoles, emphasizing their unique chemical reactivity and biological properties.

Q & A

Basic: What are the common synthetic routes for 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde?

The synthesis typically involves functionalization of the thiazole core. A Vilsmeier-Haack reaction is often employed to introduce the aldehyde group, as seen in analogous pyrazole carbaldehyde syntheses (e.g., formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one under chlorinated conditions) . For thiazole derivatives, chlorination at the 4-position can be achieved using POCl₃ or other chlorinating agents, while methoxy groups are introduced via nucleophilic substitution. Post-synthetic purification often involves column chromatography or recrystallization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and thiazole ring carbons (δ ~150–170 ppm for C2 and C5) .
  • FT-IR : Identification of the aldehyde C=O stretch (~1680–1720 cm⁻¹) and C-Cl vibration (~650–750 cm⁻¹) .
  • X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., aldehyde vs. enol) and confirms substituent positions .

Advanced: How can contradictions in NMR data due to tautomerism be resolved?

Tautomeric equilibria (e.g., aldehyde ↔ enol) can lead to split peaks or unexpected shifts. Strategies include:

  • Variable-temperature NMR : Cooling slows equilibria, simplifying splitting patterns .
  • Derivatization : Reacting the aldehyde with hydrazines or hydroxylamines to form stable Schiff bases for unambiguous analysis .
  • Computational validation : DFT calculations (e.g., using B3LYP/6-31G*) predict dominant tautomers and verify experimental shifts .

Advanced: What computational approaches predict the electronic properties of this compound?

Density functional theory (DFT) is widely used:

  • Ground-state geometry : Optimize structure using functionals like B3LYP with a 6-31G* basis set .
  • Excited-state behavior : Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra (e.g., π→π* transitions in the thiazole ring) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity predictions (e.g., aldehyde group as a Michael acceptor) .

Basic: How does the aldehyde group influence reactivity in cross-coupling reactions?

The aldehyde serves as an electrophilic site for:

  • Nucleophilic additions : Condensation with amines (e.g., hydrazines for hydrazone formation) .
  • Knoevenagel reactions : Formation of α,β-unsaturated derivatives with active methylene compounds .
  • Reductive amination : Conversion to secondary amines using NaBH₃CN or other reductants .

Advanced: How can structure-activity relationships (SAR) guide derivative design for antimicrobial activity?

Thiazole derivatives exhibit bioactivity via:

  • Substituent modulation : Increasing lipophilicity (e.g., chloro, methoxy groups) enhances membrane penetration .
  • Bioisosteric replacement : Replacing the aldehyde with a carboxylic acid or amide to improve solubility .
  • In vitro testing : Standardized MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) validate SAR hypotheses .

Advanced: What methodologies analyze photophysical properties for optoelectronic applications?

  • UV-Vis and fluorescence spectroscopy : Measure λₐbₛ (often 300–400 nm for thiazoles) and quantum yields .
  • Solvatochromism studies : Assess polarity-dependent shifts to evaluate intramolecular charge transfer .
  • TD-DFT simulations : Correlate experimental spectra with theoretical transitions (e.g., HOMO→LUMO gaps) .

Basic: What are the challenges in crystallizing this compound, and how are they addressed?

  • Low melting point : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) .
  • Polymorphism : Screen multiple solvents (DCM, acetone) and temperatures .
  • Twinned crystals : Employ SHELXT or similar software for structure solution .

Advanced: How can conflicting bioassay results be reconciled?

  • Dose-response validation : Ensure linearity in activity across concentrations .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with assays .
  • Control experiments : Test against known thiazole-based inhibitors (e.g., ritonavir for antiretroviral activity) .

Advanced: What strategies optimize synthetic yields in large-scale reactions?

  • Catalyst screening : Heterogeneous catalysts (e.g., bleaching earth clay) improve efficiency in PEG-400 .
  • Microwave-assisted synthesis : Reduces reaction time for formylation steps .
  • In situ monitoring : ReactIR tracks intermediate formation to minimize byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde
Reactant of Route 2
4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde

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